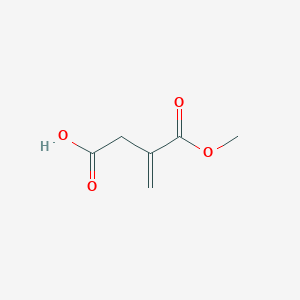![molecular formula C14H16N2O4 B1636783 [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid CAS No. 956986-31-5](/img/structure/B1636783.png)
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Descripción general
Descripción
“[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid” is a chemical compound with the molecular formula C14H16N2O4. It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The melting point of this compound is between 170.5-171.5 °C . The predicted density is 1.351±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoins, including imidazolidine-2,4-dione derivatives, are pivotal in medicinal chemistry due to their broad biological and pharmacological activities. These compounds serve as essential scaffolds for developing therapeutic agents and agrochemicals. Their versatility in synthetic chemistry enables the production of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is highlighted for synthesizing hydantoins, demonstrating their significance in creating new organic compounds for potential therapeutics (Shaikh et al., 2023).
Chlorogenic Acid (CGA): Pharmacological Review
Chlorogenic Acid (CGA) exhibits multiple therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. The review suggests CGA's potential in modulating lipid and glucose metabolism, offering treatment avenues for diseases like diabetes, obesity, and cardiovascular conditions. This evidence underscores the importance of phenolic acid compounds in drug discovery and development, providing a parallel to the potential research applications of similar compounds (Naveed et al., 2018).
p-Coumaric Acid and Its Conjugates: Bioactivities
p-Coumaric acid and its derivatives demonstrate significant biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. This review highlights the structural modifications that enhance these activities, pointing to the potential of chemical derivatization in enhancing biological efficacy. Such studies indicate the vast possibilities in modifying chemical structures like [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid for specific scientific and therapeutic applications (Pei et al., 2016).
Medicinal Chemistry and Pharmaceutical Applications of 2,4-Imidazolidinone
2,4-Imidazolidinedione, also known as Hydantoin, serves as a crucial molecule in medicinal chemistry due to its diverse pharmacological properties. This review discusses its synthesis methods and broad pharmacological activities, highlighting its utility in treating over 16 diseases. Such a focus on hydantoin and its derivatives emphasizes the potential research applications of structurally or functionally related compounds, underscoring the importance of exploring novel synthetic routes and biological activities (Sudani & Desai, 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing an imidazole moiety have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Imidazole derivatives are known to interact with their targets, causing changes that lead to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been found to possess various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Imidazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBZCZWMXKUMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332091 | |
| Record name | 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
CAS RN |
956986-31-5 | |
| Record name | 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)




![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)






